molecular formula C27H27NO4 B11571230 N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methoxyaniline

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methoxyaniline

Cat. No.: B11571230
M. Wt: 429.5 g/mol
InChI Key: ALZLQEKQDXMYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(4-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound characterized by its unique structural features

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-4-methoxy-N-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-imine

InChI

InChI=1S/C27H27NO4/c1-6-31-23-11-7-19(8-12-23)20-15-24(28-21-9-13-22(29-4)14-10-21)26-17(2)32-18(3)27(26)25(16-20)30-5/h7-16H,6H2,1-5H3

InChI Key

ALZLQEKQDXMYCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)OC)C4=C(OC(=C4C(=C2)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(4-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohepta[c]furan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl and methoxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the imine group: This is achieved by the condensation of an amine with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(4-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(4-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(4-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-N-(4-METHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxyphenyl and methoxyphenyl groups, along with the cyclohepta[c]furan ring, sets it apart from other similar compounds.

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